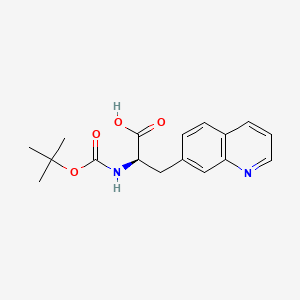

(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid

Descripción

(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid is a chiral amino acid derivative featuring a quinolin-7-yl substituent and a tert-butoxycarbonyl (Boc)-protected amine group. Its molecular formula is C₁₇H₂₀N₂O₄, with a purity of ≥95% as a commercial building block (BLD Pharm Ltd., Product ID: BD02184586) . The compound’s stereochemistry (R-configuration) and heterocyclic quinoline moiety make it valuable in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors where aromatic interactions are critical. The Boc group enhances stability during synthetic procedures, while the quinoline ring contributes to π-π stacking and hydrophobic interactions in biological systems.

Propiedades

Fórmula molecular |

C17H20N2O4 |

|---|---|

Peso molecular |

316.35 g/mol |

Nombre IUPAC |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-7-ylpropanoic acid |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-6-7-12-5-4-8-18-13(12)9-11/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |

Clave InChI |

OGYMSFROKMYWOS-CQSZACIVSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=CC=N2)C=C1)C(=O)O |

SMILES canónico |

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=CC=N2)C=C1)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium borohydride in methanol at -40°C to achieve high yields . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amino alcohols .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds .

Biology

In biological research, this compound is used to study the interactions between quinoline derivatives and biological targets.

Medicine

In medicine, ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for use in various applications, including catalysis and material science .

Mecanismo De Acción

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes and the induction of cell death in cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of (R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid can be compared to related Boc-protected amino acid derivatives, as summarized below:

Table 1: Structural and Functional Comparison of Boc-Protected Amino Acid Derivatives

Key Comparative Insights

Structural Variations and Biological Activity Quinolin-7-yl vs. However, iodophenyl derivatives exhibit potent anticancer activity (IC₅₀ <1 µM) due to halogen bonding with kinases . Quinoline vs. Indole: Indole derivatives () are prioritized for imaging applications due to their compatibility with tryptophan metabolic pathways. Fluorination at the 6-position improves radiolabeling efficiency for PET tracers .

Synthetic Utility The Boc-protected quinolin-7-yl compound is synthesized as a stable intermediate, analogous to iodophenyl and pyridinyl analogs. However, quinoline’s fused ring system may complicate purification compared to simpler aryl groups . Deprotection of Boc groups (e.g., LiOH in THF/H₂O) is standard across these compounds, but reaction times vary with substituent electronic effects .

Stereochemical Impact

- The R-configuration in the target compound and its iodophenyl analog () is critical for enantioselective interactions in biological targets. In contrast, indole-based PET tracers () are tested in both R and S forms to assess metabolic pathway specificity .

Q & A

Q. What are the key synthetic strategies for preparing (R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid?

The synthesis typically involves:

- Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride or Boc chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or acetonitrile .

- Coupling with quinoline derivatives : The quinolin-7-yl moiety is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) or nucleophilic substitution, depending on the precursor .

- Deprotection and purification : Final Boc deprotection (using TFA) and purification via reverse-phase HPLC or column chromatography to achieve >95% purity .

Critical parameters : Reaction temperature (often 0–25°C for Boc protection), solvent choice (polar aprotic solvents for coupling), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) .

Q. How is the compound purified, and what analytical methods confirm its identity?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water with 0.1% TFA) are standard .

- Characterization :

- NMR : H and C NMR verify Boc protection (δ ~1.4 ppm for tert-butyl) and quinoline aromatic protons (δ 7.5–9.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 357.17 for CHNO) .

- HPLC : Retention time and UV-Vis spectra (quinoline absorbs at ~254 nm) ensure purity .

Advanced Research Questions

Q. How does stereochemistry (R-configuration) influence the compound’s reactivity and biological activity?

- Reactivity : The R-configuration affects spatial orientation during peptide coupling, influencing reaction rates with chiral amines or carboxyl-activating reagents (e.g., HATU, EDC) .

- Biological relevance : In drug development, the R-enantiomer may exhibit enhanced binding to target proteins (e.g., kinase inhibitors) due to optimal spatial alignment of the quinoline and carboxyl groups .

- Validation : Chiral HPLC or optical rotation measurements confirm enantiomeric excess (>99% for rigorous studies) .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Solubility issues : The quinoline moiety contributes to low solubility in aqueous media. Solutions include using DMSO as a co-solvent or PEG-based surfactants .

- By-product formation : Oxidative by-products from quinoline instability are minimized by inert atmospheres (N) and low-temperature reactions .

- Yield optimization : Design of Experiments (DoE) models optimize parameters like catalyst loading, solvent ratio, and reaction time .

Q. How is the compound utilized in medicinal chemistry research?

- Peptide backbone modification : The Boc-protected amino acid is incorporated into peptide chains via solid-phase synthesis, enhancing metabolic stability or target affinity .

- Anticancer agent precursor : It serves as a building block for inhibitors targeting quinoline-dependent enzymes (e.g., topoisomerases) or receptor tyrosine kinases .

- Case study : In a 2018 study, the R-enantiomer was used to synthesize CW-series inhibitors with IC values <100 nM against breast cancer cell lines .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to reconcile variations?

- Observed variations : Yields range from 50% (small-scale) to 88% (optimized batches) due to differences in purification methods and starting material quality .

- Resolution : Reproducibility is improved by standardizing Boc protection steps (strict anhydrous conditions) and using freshly distilled quinoline derivatives .

Methodological Best Practices

Q. What strategies mitigate racemization during peptide coupling?

- Low-temperature activation : Use HOBt/DIC at 0°C to minimize α-carbon epimerization .

- Chiral auxiliaries : Temporary protecting groups (e.g., Fmoc) preserve stereochemistry during solid-phase synthesis .

Analytical and Computational Tools

Q. Which computational models predict the compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.